molecular formula C7H10F2N2O B11714496 [3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol

[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol

Cat. No.: B11714496
M. Wt: 176.16 g/mol
InChI Key: CTZUHXJSVBOPRY-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a hydroxymethyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be done through a hydroxymethylation reaction using formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), amines

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, amines

Scientific Research Applications

Chemistry

In chemistry, [3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable scaffold for drug design.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise as antifungal and anticancer agents .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. For instance, in antifungal applications, the compound inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Compared to similar compounds, [3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol is unique due to the presence of the hydroxymethyl group. This group enhances its solubility and reactivity, making it a more versatile intermediate in organic synthesis. Additionally, the ethyl group provides steric hindrance, which can influence its binding affinity and selectivity towards specific molecular targets.

Properties

Molecular Formula

C7H10F2N2O

Molecular Weight

176.16 g/mol

IUPAC Name

[3-(difluoromethyl)-1-ethylpyrazol-4-yl]methanol

InChI

InChI=1S/C7H10F2N2O/c1-2-11-3-5(4-12)6(10-11)7(8)9/h3,7,12H,2,4H2,1H3

InChI Key

CTZUHXJSVBOPRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(F)F)CO

Origin of Product

United States

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